molecular formula C13H18N2O4S B11046487 N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide

N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11046487
M. Wt: 298.36 g/mol
InChI Key: DBISENLYUGOFOF-UHFFFAOYSA-N
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Description

NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a chemical compound known for its unique structure and diverse applications in various fields. This compound features a benzamide core substituted with a morpholine-4-sulfonyl group and two methyl groups on the nitrogen atom. Its molecular formula is C13H18N2O4S, and it has a molecular weight of 298.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzamide core can also interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Lacks the morpholine-4-sulfonyl group, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Morpholine-4-sulfonyl)benzamide: Does not have the dimethylamino group, which may affect its solubility and interaction with biological targets.

    N,N-Dimethylformamide: A simpler structure with different chemical properties and applications.

Uniqueness

NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of both the morpholine-4-sulfonyl group and the dimethylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N,N-dimethyl-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C13H18N2O4S/c1-14(2)13(16)11-3-5-12(6-4-11)20(17,18)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3

InChI Key

DBISENLYUGOFOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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